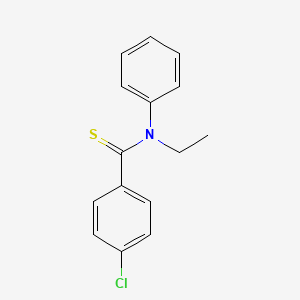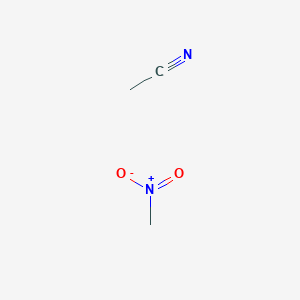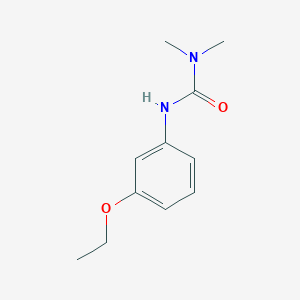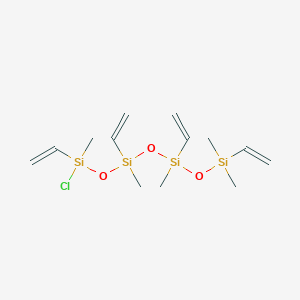
1-Chloro-1,3,5,7-tetraethenyl-1,3,5,7,7-pentamethyltetrasiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1,3,5,7-tetraethenyl-1,3,5,7,7-pentamethyltetrasiloxane is an organosilicon compound characterized by its unique structure, which includes multiple silicon atoms and vinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1,3,5,7-tetraethenyl-1,3,5,7,7-pentamethyltetrasiloxane typically involves the reaction of chlorosilanes with vinyl-containing silanes under controlled conditions. One common method involves the use of a platinum catalyst to facilitate the hydrosilylation reaction, where the chlorosilane reacts with a vinylsilane to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1,3,5,7-tetraethenyl-1,3,5,7,7-pentamethyltetrasiloxane undergoes various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form silanols or siloxanes.
Reduction: The chlorosilane moiety can be reduced to form silanes.
Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various organosilicon compounds with different functional groups.
Scientific Research Applications
1-Chloro-1,3,5,7-tetraethenyl-1,3,5,7,7-pentamethyltetrasiloxane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced organosilicon compounds and polymers.
Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.
Medicine: Explored for its role in developing new therapeutic agents and medical devices.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which 1-Chloro-1,3,5,7-tetraethenyl-1,3,5,7,7-pentamethyltetrasiloxane exerts its effects involves interactions with various molecular targets The vinyl groups can undergo polymerization reactions, forming cross-linked networks that enhance the material properties
Comparison with Similar Compounds
Similar Compounds
1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane: Similar structure but lacks the chlorine atom.
1,3,5,7-Tetramethyl-1,3,5,7-tetrasilaadamantane: Features a different arrangement of silicon and carbon atoms.
Uniqueness
1-Chloro-1,3,5,7-tetraethenyl-1,3,5,7,7-pentamethyltetrasiloxane is unique due to the presence of both vinyl groups and a chlorine atom, which provides versatility in chemical reactions and potential applications. The combination of these functional groups allows for a wide range of modifications and enhancements, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
90375-84-1 |
|---|---|
Molecular Formula |
C13H27ClO3Si4 |
Molecular Weight |
379.14 g/mol |
IUPAC Name |
chloro-ethenyl-[ethenyl-[ethenyl-[ethenyl(dimethyl)silyl]oxy-methylsilyl]oxy-methylsilyl]oxy-methylsilane |
InChI |
InChI=1S/C13H27ClO3Si4/c1-10-18(5,6)15-20(8,12-3)17-21(9,13-4)16-19(7,14)11-2/h10-13H,1-4H2,5-9H3 |
InChI Key |
VJXDUQLGXKTMKQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C=C)O[Si](C)(C=C)O[Si](C)(C=C)O[Si](C)(C=C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


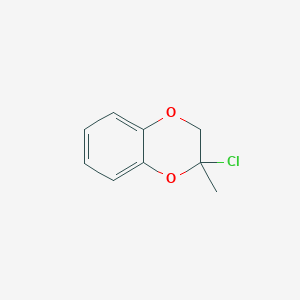
![2-{2-Hydroxy-4-[methyl(propyl)amino]benzoyl}benzoic acid](/img/structure/B14356051.png)
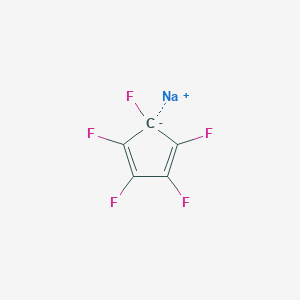
![N-[2-(4-Methylphenyl)-1-phenylethyl]acetamide](/img/structure/B14356059.png)
![[4-(2-Methylpropane-2-sulfinyl)butoxy]benzene](/img/structure/B14356064.png)
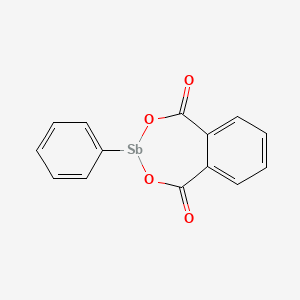
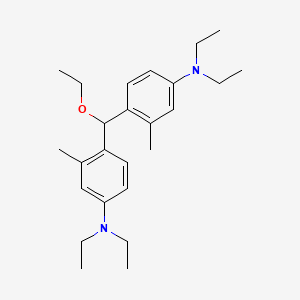
![4-[Bis(fluoromethyl)amino]benzaldehyde](/img/structure/B14356084.png)
![3,3'-{[(5-tert-Butyl-3-chloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14356086.png)
![Ethyl [1-(2-chloroethyl)pyrrolidin-2-yl]acetate](/img/structure/B14356096.png)
![N-[4-(Dimethylamino)phenyl]-3-(piperidin-1-yl)propanamide](/img/structure/B14356099.png)
